2-(But-3-en-1-yl)-5-methylcyclopentanone
CAS No.: 38382-17-1
Cat. No.: VC8270055
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38382-17-1 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 2-but-3-enyl-5-methylcyclopentan-1-one |
| Standard InChI | InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3 |
| Standard InChI Key | SIUSODZJEVTPJM-UHFFFAOYSA-N |
| SMILES | CC1CCC(C1=O)CCC=C |
| Canonical SMILES | CC1CCC(C1=O)CCC=C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2-(But-3-en-1-yl)-5-methylcyclopentanone belongs to the class of bicyclic monoterpenoids, distinguished by its fused cyclopentanone core and unsaturated side chain. The IUPAC name 3-but-3-enyl-2-methylcyclopentan-1-one reflects the substituents’ positions on the five-membered ring . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 38382-17-1 | |
| Molecular Formula | ||
| Molecular Weight | 152.23 g/mol | |
| Canonical SMILES | CC1C(CCC1=O)CCC=C | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The compound’s structure combines a rigid cyclopentanone framework with a flexible butenyl chain, imparting both steric constraints and opportunities for regioselective reactions. The α,β-unsaturated ketone system (cyclopentanone) facilitates conjugate additions, while the allylic double bond in the butenyl group enables cycloadditions or hydrogenation .
Synthetic Methodologies
Conjugate Addition Strategies
The synthesis of 2-(But-3-en-1-yl)-5-methylcyclopentanone likely employs conjugate addition reactions, a common route for functionalizing α,β-unsaturated ketones. For example, Grignard reagents can attack the β-position of cyclopentenone derivatives, followed by quenching to yield substituted cyclopentanones. A hypothetical pathway involves:
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Preparation of 5-methylcyclopent-2-enone via aldol condensation.
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Conjugate addition of a butenyl Grignard reagent () to the enone.
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Acidic workup to protonate the enolate and yield the target compound .
Chiral Catalysis and Stereoselectivity
Enantioselective synthesis remains unexplored for this specific compound, but chiral ligands such as (S,R)-Fe L1 have been used in analogous systems to achieve >90% enantiomeric excess (ee) in cyclopentanone derivatives. Asymmetric induction could arise from coordinating the Grignard reagent to a chiral catalyst, steering nucleophilic attack to a specific face of the enone .
Physicochemical and Reactivity Profiles
Stability and Solubility
2-(But-3-en-1-yl)-5-methylcyclopentanone is a liquid at room temperature, with solubility parameters suggesting miscibility with common organic solvents (e.g., dichloromethane, ethyl acetate) . The carbonyl group’s polarity contrasts with the hydrophobic butenyl chain, creating amphiphilic behavior useful in surfactant formulations .
Reactivity Patterns
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Carbonyl Reactivity: The ketone undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) and reductions (e.g., to yield secondary alcohols) .
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Alkene Functionalization: The butenyl double bond participates in hydrogenation, epoxidation, or Diels-Alder reactions, enabling diversification into polycyclic structures .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s scaffold is integral to synthesizing antifungal agents and bioactive terpenoids. For instance, structural analogs have shown inhibitory activity against Candida albicans by disrupting ergosterol biosynthesis .
Agricultural Chemistry
As a precursor to pesticides, 2-(But-3-en-1-yl)-5-methylcyclopentanone contributes to the development of neonicotinoid-like insecticides, leveraging its ability to functionalize into nitroguanidine derivatives .
Polymer Science
The butenyl group’s unsaturation allows incorporation into cross-linked polymers via radical polymerization, enhancing material rigidity and thermal stability .
Comparative Analysis with Structural Analogs
The uniqueness of 2-(But-3-en-1-yl)-5-methylcyclopentanone becomes evident when contrasted with related cyclopentanones:
The C5 methyl group in 2-(But-3-en-1-yl)-5-methylcyclopentanone stabilizes transition states in ring-opening reactions, while the C2 butenyl chain facilitates [2+2] cycloadditions absent in simpler analogs .
Future Directions and Research Gaps
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Enantioselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.
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Biological Screening: Expanding pharmacological studies to explore anticancer or antimicrobial potential.
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Green Chemistry: Optimizing solvent-free or catalytic methods to enhance sustainability .
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